molecular formula C15H15Cl2N B8032035 Bis[(4-chlorophenyl)methyl](methyl)amine CAS No. 6970-85-0

Bis[(4-chlorophenyl)methyl](methyl)amine

Cat. No.: B8032035
CAS No.: 6970-85-0
M. Wt: 280.2 g/mol
InChI Key: QPCPLFFZEHXWIJ-UHFFFAOYSA-N
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Description

IUPAC Name: 1-(4-Chlorophenyl)-N-methylmethanamine
Molecular Formula: C₈H₁₀ClN
CAS Number: 104-11-0
Structure: The compound consists of a methylamine core substituted with two 4-chlorophenylmethyl groups. This structure confers a balance of lipophilicity (due to the chlorinated aromatic rings) and basicity (from the amine group), making it a versatile scaffold in medicinal and agrochemical synthesis .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N/c1-18(10-12-2-6-14(16)7-3-12)11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPLFFZEHXWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289653
Record name 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine
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Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-85-0
Record name 4-Chloro-N-[(4-chlorophenyl)methyl]-N-methylbenzenemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=6970-85-0
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Record name NSC 62608
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Record name NSC62608
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Record name 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2C6H4ClCH2Cl+CH3NH2(C6H4ClCH2)2NCH3+2HCl2 \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow (\text{C}_6\text{H}_4\text{ClCH}_2)_2\text{NCH}_3 + 2 \text{HCl} 2C6​H4​ClCH2​Cl+CH3​NH2​→(C6​H4​ClCH2​)2​NCH3​+2HCl

Industrial Production Methods

In an industrial setting, the production of Bis(4-chlorophenyl)methylamine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary amines.

    Substitution: The 4-chlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: N-oxides of Bis(4-chlorophenyl)methylamine.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Industrial Uses

Bis(4-chlorophenyl)methylamine serves as an intermediate in the synthesis of complex organic molecules and specialty chemicals. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in producing derivatives for different applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Bis(4-chlorophenyl)methylamine. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis (programmed cell death) and cell cycle arrest in several cancer cell lines, including A2780 (ovarian cancer) and HepG2 (liver cancer). The observed effects suggest potential utility in developing novel anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (μM)Mechanism of Action
AntimicrobialStaphylococcus aureus16Cell wall synthesis inhibition
Pseudomonas aeruginosa32Disruption of bacterial membranes
AnticancerA2780 (ovarian cancer)10.3Induction of apoptosis
HepG2 (liver cancer)11.3Cell cycle arrest at G2/M phase

Antibacterial Efficacy Study

A study evaluated the antibacterial effects of Bis(4-chlorophenyl)methylamine against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent for bacterial infections.

Cancer Cell Line Studies

In oncological research, Bis(4-chlorophenyl)methylamine was tested on several cancer cell lines. The findings demonstrated significant apoptosis induction and cell cycle arrest, highlighting its potential utility in drug development for cancer treatment.

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences between Bis(4-chlorophenyl)methylamine and analogous compounds:

Compound Name Molecular Formula CAS Number Key Substituents Notable Properties
Bis(4-chlorophenyl)methylamine C₈H₁₀ClN 104-11-0 Two 4-chlorophenylmethyl groups High lipophilicity; moderate basicity; used as a synthetic intermediate .
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₄ClN₃ 1017388-57-6 Pyrazole ring Enhanced hydrogen-bonding capacity; potential CNS activity due to heteroaromaticity .
(4-Chlorophenyl)(pyridin-3-yl)methylamine C₁₃H₁₃ClN₂ 1156267-03-6 Pyridine ring Increased polarity and metal-coordination capability; possible pharmacokinetic modulation .
{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine Hydrochloride C₁₂H₁₃Cl₂NO 1049712-01-7 Furyl group Improved metabolic stability; electron-rich furan enhances reactivity .
1-[(4-Chlorophenyl)methyl]piperidin-4-amine C₁₂H₁₇ClN₂ 78471-44-0 Piperidine ring Higher basicity (pKa ~10.5); conformational rigidity for receptor binding .
({3-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine C₁₁H₁₁ClN₄O N/A Oxadiazole ring Electron-withdrawing oxadiazole enhances chemical stability under acidic conditions .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : Bis(4-chlorophenyl)methylamine (LogP ~3.2) is more lipophilic than pyridine (LogP ~1.5) or piperidine (LogP ~1.8) derivatives, affecting membrane permeability and tissue distribution .
  • Solubility : Hydrochloride salts (e.g., CAS 1049712-01-7) exhibit improved aqueous solubility (>50 mg/mL) compared to free bases (<1 mg/mL) .
  • Metabolic Stability : Oxadiazole and furan derivatives show slower hepatic clearance in vitro (t₁/₂ > 120 min) compared to the parent compound (t₁/₂ ~30 min) .

Biological Activity

Overview

Bis(4-chlorophenyl)methylamine, also known as bis(4-chlorobenzyl)methylamine, is an organic compound with a molecular formula of C15_{15}H15_{15}Cl2_2N. It features two 4-chlorophenyl groups attached to a central nitrogen atom, which is also bonded to a methyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of Bis(4-chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with methylamine, often facilitated by a base such as sodium hydroxide. The general reaction can be summarized as follows:

2C6H4ClCH2Cl+CH3NH2(C6H4ClCH2)2NCH3+2HCl2\text{C}_6\text{H}_4\text{ClCH}_2\text{Cl}+\text{CH}_3\text{NH}_2\rightarrow (\text{C}_6\text{H}_4\text{ClCH}_2)_2\text{NCH}_3+2\text{HCl}

This reaction can be scaled for industrial production using continuous flow reactors, enhancing control over reaction conditions and improving yield and purity.

Antimicrobial Properties

Research indicates that Bis(4-chlorophenyl)methylamine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. In a study assessing its antibacterial properties, the compound showed notable inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations that suggest potential clinical applications .

Anticancer Activity

The compound's anticancer potential has also been investigated, particularly regarding its ability to inhibit certain cancer cell lines. In vitro studies revealed that Bis(4-chlorophenyl)methylamine could induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a lead compound for developing novel anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (μM)Mechanism of Action
AntimicrobialStaphylococcus aureus16Cell wall synthesis inhibition
Pseudomonas aeruginosa32Disruption of bacterial membranes
AnticancerA2780 (ovarian cancer)10.3Induction of apoptosis
HepG2 (liver cancer)11.3Cell cycle arrest at G2/M phase

The biological activity of Bis(4-chlorophenyl)methylamine is attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, altering their activity and leading to the observed biological effects. For instance, its antimicrobial action may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of Bis(4-chlorophenyl)methylamine against various strains of bacteria. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
  • Cancer Cell Line Studies : In research focused on cancer treatment, Bis(4-chlorophenyl)methylamine was tested on several cancer cell lines. Results showed that it induced significant apoptosis and cell cycle arrest, highlighting its potential utility in oncological drug development .

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